Cas no 7803-88-5 (6-O-Methyl Guanosine)
6-O-Methyl Guanosine Chemical and Physical Properties
Names and Identifiers
-
- Guanosine, 6-O-methyl-
- 6-O-Methyl Guanosine
- (2R,3S,4R,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 2-Amino-6-methoxypurine Ribonucleoside
- 2-amino-6-methoxypurine riboside
- 6-Methoxy-6-deoxoguanosine
- Guanosine,o-methyl
- O6-METHYLGUANOSINE
- o-methoxydeoxyguanosine
- o-methyl-guanosin
- O-Methylguanosine
- HMS3654B03
- NSC66381
- 2-Amino-6-methoxypurine arabinoside
- Arranon (TN) (Glaxo Smith Kline)
- NSC686673
- NSC132361
- API0003528
- (2R,3R,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- NS00098886
- NS00002328
- 6-methoxy-9-pentofuranosyl-9H-purin-2-amine
- 9H-Purin-2-amine,6-methoxy-9-b-D-xylofuranosyl-
- (2R,3S,4S,5R)-2-(2-amino-6-methoxypuri
- O(6)-methylguanosine
- (2R,3R,4S,5R)-2-(2-Amino-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- HD9
- BRN 0703603
- (2R,3R,4S,5R)-2-(2-azanyl-6-methoxy-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Guanosine,6-O-methyl-
- 7803-88-5
- CHEMBL406852
- AC-32355
- CS-0089201
- A840412
- (2R,3R,4S,5R)-2-(2-amino-6-methoxy-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol
- DTXSID10861265
- SCHEMBL2143756
- NSC 66381
- HY-111648
- 6-O-Methylguanosine
- Q15632797
- AKOS027439714
- 2-Amino-6-methoxy-9-B-D-ribofuranosyl-9H-purine
- Guanosine, O-methyl-
- (2R,3R,4S,5R)-2-(2-amino-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diol
- 6'-O-Methylguanosine
- PD102286
- G13048
- DB-263970
-
- MDL: MFCD01723912
- Inchi: 1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7-,10-/m1/s1
- InChI Key: IXOXBSCIXZEQEQ-KQYNXXCUSA-N
- SMILES: O1[C@H](CO)[C@H]([C@H]([C@@H]1N1C=NC2C(=NC(N)=NC1=2)OC)O)O
Computed Properties
- Exact Mass: 297.10700
- Monoisotopic Mass: 297.10731860g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 149
Experimental Properties
- PSA: 148.77000
- LogP: -1.39020
6-O-Methyl Guanosine Security Information
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
6-O-Methyl Guanosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41272-1g |
6-O-Methyl Guanosine |
7803-88-5 | 97% | 1g |
2016.00 | 2021-06-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O304638-250mg |
6-O-Methyl Guanosine |
7803-88-5 | 98% | 250mg |
¥3455.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O304638-50mg |
6-O-Methyl Guanosine |
7803-88-5 | 98% | 50mg |
¥1313.90 | 2023-09-01 | |
| Alichem | A159002846-100mg |
(2R,3R,4S,5R)-2-(2-Amino-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
7803-88-5 | 97% | 100mg |
$239.80 | 2023-09-01 | |
| Alichem | A159002846-250mg |
(2R,3R,4S,5R)-2-(2-Amino-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
7803-88-5 | 97% | 250mg |
$348.48 | 2023-09-01 | |
| Alichem | A159002846-1g |
(2R,3R,4S,5R)-2-(2-Amino-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
7803-88-5 | 97% | 1g |
$862.40 | 2023-09-01 | |
| ChemScence | CS-0089201-50mg |
6-O-Methyl Guanosine |
7803-88-5 | 99.86% | 50mg |
$150.0 | 2022-04-26 | |
| TRC | M311830-1mg |
6-O-Methyl Guanosine |
7803-88-5 | 1mg |
$ 64.00 | 2023-09-07 | ||
| TRC | M311830-50mg |
6-O-Methyl Guanosine |
7803-88-5 | 50mg |
$ 75.00 | 2023-09-07 | ||
| TRC | M311830-100mg |
6-O-Methyl Guanosine |
7803-88-5 | 100mg |
$ 126.00 | 2023-09-07 |
6-O-Methyl Guanosine Suppliers
6-O-Methyl Guanosine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 6-O-Methyl Guanosine
6-O-Methyl Guanosine (CAS No. 7803-88-5): A Comprehensive Overview
6-O-Methyl Guanosine, also known by its CAS number 7803-88-5, is a nucleoside analog that has garnered significant attention in the fields of biochemistry, pharmacology, and molecular biology. This compound is a derivative of guanosine, a nucleoside that plays a critical role in various biological processes, including RNA synthesis and energy transfer within cells. The methylation at the 6-position of the guanine base introduces unique chemical and biological properties, making 6-O-Methyl Guanosine a valuable molecule for research and potential therapeutic applications.
Recent advancements in nucleoside chemistry and RNA biology have shed light on the significance of 6-O-Methyl Guanosine in cellular processes. Studies have shown that this compound exhibits selective incorporation into RNA molecules, particularly in viral RNA replication. This property has led to its exploration as a potential antiviral agent, capable of inhibiting viral replication without significantly affecting host cell functions. Researchers have demonstrated that 6-O-Methyl Guanosine can serve as a substrate for viral RNA-dependent RNA polymerases, leading to the production of defective viral genomes and subsequent attenuation of infection.
The structural uniqueness of 6-O-Methyl Guanosine lies in its methyl group attached to the oxygen atom at the 6-position of the guanine base. This modification alters the molecule's physicochemical properties, including its solubility, stability, and interactions with biological macromolecules such as proteins and nucleic acids. Computational studies have revealed that the methylation at the 6-position reduces the hydrophilicity of the guanine base, which may influence its binding affinity to complementary nucleotides during RNA synthesis.
In terms of applications, 6-O-Methyl Guanosine has been utilized as a tool in studying RNA modification patterns and their implications in disease states. For instance, aberrant methylation patterns in RNA have been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and infectious diseases. By incorporating 6-O-Methyl Guanosine into experimental models, researchers can investigate the role of specific RNA modifications in disease progression and identify potential therapeutic targets.
The synthesis of 6-O-Methyl Guanosine involves multi-step chemical transformations, often employing enzymatic or chemical methylation techniques. Recent breakthroughs in enzymatic synthesis have enabled the production of this compound with high purity and efficiency. For example, researchers have successfully utilized recombinant methyltransferases to catalyze the methylation of guanosine derivatives, paving the way for large-scale production of 6-O-Methyl Guanosine for research and commercial purposes.
From a pharmacological perspective, 6-O-Methyl Guanosine has shown promise as a lead compound for drug development. Its ability to selectively target viral replication mechanisms makes it an attractive candidate for antiviral therapies. Preclinical studies have demonstrated that this compound exhibits potent antiviral activity against several RNA viruses, including influenza virus and hepatitis C virus. Furthermore, its favorable pharmacokinetic profile suggests that it could be developed into an orally administered antiviral agent with minimal side effects.
In conclusion, 6-O-Methyl Guanosine (CAS No. 7803-88-5) is a versatile nucleoside analog with significant potential in both basic research and therapeutic development. Its unique chemical properties and biological functions make it an invaluable tool for understanding RNA biology and combating viral infections. As research continues to uncover new insights into its mechanisms of action and applications, 6-O-Methyl Guanosine is poised to play an increasingly important role in advancing medical science.
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